molecular formula C7H7N3OS B2849695 2-cyano-N-[(1,3-thiazol-4-yl)methyl]acetamide CAS No. 1495694-03-5

2-cyano-N-[(1,3-thiazol-4-yl)methyl]acetamide

Cat. No.: B2849695
CAS No.: 1495694-03-5
M. Wt: 181.21
InChI Key: VSFWNTAEZCDLPH-UHFFFAOYSA-N
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Description

2-cyano-N-[(1,3-thiazol-4-yl)methyl]acetamide is a chemical reagent designed for research and development applications. As part of the 2-cyanoacetamide family, this compound serves as a versatile synthon for constructing complex heterocyclic systems, which are core structures in many pharmaceuticals and functional materials . The molecule features a reactive acetamide group linked to a thiazole methyl group, making it a valuable intermediate for further functionalization. Researchers utilize related 2-cyano-N-heterocyclic acetamides as key precursors in the synthesis of diverse heterocycles, including thiophene, pyrazole, pyridine, and pyrimidine derivatives, through reactions such as dipolar cyclization, Knoevenagel condensation, and intramolecular attack . The antitumor properties observed in similarly structured compounds, which have shown high inhibitory effects in in vitro screenings against various human cancer cell lines such as breast adenocarcinoma (MCF-7) and non-small cell lung cancer (NCI-H460), highlight the potential research value of this chemical class in medicinal chemistry and drug discovery . This product is intended for use in controlled laboratory settings by qualified personnel. It is supplied "For Research Use Only" and is not intended for diagnostic, therapeutic, or any other human use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-cyano-N-(1,3-thiazol-4-ylmethyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7N3OS/c8-2-1-7(11)9-3-6-4-12-5-10-6/h4-5H,1,3H2,(H,9,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSFWNTAEZCDLPH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(N=CS1)CNC(=O)CC#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7N3OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-cyano-N-[(1,3-thiazol-4-yl)methyl]acetamide typically involves the reaction of 1,3-thiazole-4-methylamine with cyanoacetic acid or its derivatives. One common method is the direct treatment of 1,3-thiazole-4-methylamine with methyl cyanoacetate without solvent at room temperature, which affords the target compound . Another method involves stirring ethyl cyanoacetate with 1,3-thiazole-4-methylamine at 70°C for 6 hours, followed by stirring at room temperature overnight .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as recrystallization and column chromatography are employed to obtain the desired product.

Scientific Research Applications

Antimicrobial Activity

Research indicates that 2-cyano-N-[(1,3-thiazol-4-yl)methyl]acetamide exhibits significant antimicrobial properties against various Gram-positive and Gram-negative bacteria as well as certain fungi. In vitro studies have demonstrated its effectiveness against pathogens such as Staphylococcus aureus and Escherichia coli .

Table 1: Antimicrobial Efficacy

PathogenActivity Level
Staphylococcus aureusSignificant
Escherichia coliModerate
Candida albicansLow

Antitumor Potential

The compound has also shown promise in anticancer research, particularly against estrogen receptor-positive human breast adenocarcinoma cell lines (MCF7). Studies suggest that it may inhibit specific enzymes involved in cancer proliferation pathways.

Case Study: Anticancer Activity
A study evaluating the effects of this compound on MCF7 cells reported a dose-dependent reduction in cell viability, indicating potential for further development as an anticancer agent.

Material Science Applications

In material science, this compound serves as a valuable building block for synthesizing new materials with enhanced properties. Its unique functional groups allow for modifications that can lead to materials with specific characteristics tailored for various applications.

Table 2: Potential Material Applications

Application AreaDescription
Polymer SynthesisUsed to create polymers with improved thermal stability
CoatingsPotential use in protective coatings due to antimicrobial properties
Drug Delivery SystemsCan be incorporated into drug delivery matrices for controlled release

Agricultural Chemistry

The compound's antimicrobial properties extend to agricultural applications, where it can be utilized as a biopesticide or fungicide. Its effectiveness against plant pathogens suggests potential for developing environmentally friendly agricultural solutions.

Case Study: Biopesticide Development
Research demonstrated that formulations containing this compound significantly reduced fungal infections in crops without harming beneficial microorganisms.

Mechanism of Action

The mechanism of action of 2-cyano-N-[(1,3-thiazol-4-yl)methyl]acetamide involves its interaction with biological targets such as DNA and proteins. The compound can bind to DNA and induce cleavage, leading to cytotoxic effects on cancer cells . Additionally, it can interact with proteins such as bovine serum albumin, affecting their function .

Comparison with Similar Compounds

Table 1: Structural Features of Selected Cyanoacetamide Derivatives

Compound Name Substituents on Thiazole/Other Moieties Molecular Formula Molecular Weight Key Structural Notes
2-cyano-N-[(1,3-thiazol-4-yl)methyl]acetamide Thiazol-4-yl-methyl C₇H₇N₃OS 197.22 (est.) Methyl linker at thiazole-4-position
2-cyano-N-(thiazol-2-yl)acetamide Thiazol-2-yl C₆H₅N₃OS 183.19 Direct attachment to thiazole-2-position
2-cyano-N-[4-(3,4-dichlorophenyl)-thiazol-2-yl]acetamide 3,4-dichlorophenyl at thiazole-4 C₁₂H₇Cl₂N₃OS 312.17 Bulky aryl substituent at thiazole-4
2-cyano-N-(3,5-dimethoxybenzyl)acetamide 3,5-dimethoxybenzyl C₁₂H₁₃N₂O₃ 235.25 Aromatic methoxy groups enhance lipophilicity

Key Observations :

  • Positional Isomerism: The substitution position on the thiazole ring (e.g., 2- vs. 4-position) significantly impacts electronic properties.
  • Substituent Effects : Bulky groups like 3,4-dichlorophenyl increase molecular weight and hydrophobicity, whereas methoxybenzyl groups (e.g., ) improve solubility in polar solvents.

Key Observations :

  • Knoevenagel Condensation: Widely used for cyanoacrylamide synthesis (e.g., ), this method offers high yields but requires basic catalysts like piperidine.
  • Cyclocondensation : For aryl-substituted thiazoles (e.g., ), cyclization reactions with thioamides are preferred, though yields are often unspecified.

Physicochemical Properties

Table 3: Physicochemical Data

Compound Solubility (mg/mL) LogP (Predicted) Stability Notes
2-cyano-N-(thiazol-2-yl)acetamide ~10 (DMSO) 1.2 Stable under inert atmosphere
2-cyano-N-[4-(3,4-dichlorophenyl)-thiazol-2-yl]acetamide <1 (Water) 3.8 Hydrolytically sensitive due to aryl chlorides
2-cyano-N-(2,4-dichloro-5-methoxyphenyl)acetamide Not reported 2.5 Photosensitive (chlorine substituents)

Key Observations :

  • Lipophilicity : Chlorinated derivatives (e.g., ) exhibit higher LogP values, favoring membrane permeability.
  • Stability: Cyano groups generally enhance thermal stability, but halogenated analogs may degrade under UV light or hydrolysis .

Table 4: Reported Bioactivities

Compound Bioactivity Mechanism/Application
2-cyano-N-(thiazol-2-yl)acetamide DNA cleavage, BSA binding Intercalation via π-stacking
Triazole-thiazole acetamides Antimicrobial (MIC: 2–8 µg/mL) Inhibition of bacterial enzymes
2-cyano-N-(3,5-dimethoxybenzyl)acetamide Anticancer (IC₅₀: ~10 µM) Kinase inhibition (c-Abl)

Key Observations :

  • DNA Interaction : Thiazole-2-yl derivatives (e.g., ) show stronger DNA-binding due to planar geometry, unlike 4-substituted analogs.
  • Antimicrobial Activity : Triazole hybrids (e.g., ) leverage hydrogen-bonding motifs for target engagement.

Biological Activity

2-Cyano-N-[(1,3-thiazol-4-yl)methyl]acetamide is a heterocyclic compound with significant potential in medicinal chemistry. Characterized by the presence of a cyano group and a thiazole ring, this compound has garnered attention for its diverse biological activities, including antimicrobial and anticancer properties. This article provides a detailed overview of its biological activity, synthesis, and applications based on various research findings.

Chemical Structure and Properties

The chemical formula of this compound is C₉H₈N₄OS, with a molecular weight of 216.25 g/mol. The thiazole ring enhances its interaction with biological targets, influencing pathways involved in disease processes.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial activity against both Gram-positive and Gram-negative bacteria, as well as certain fungal species. In vitro studies have shown effective inhibition against pathogens such as Staphylococcus aureus and Escherichia coli . The minimum inhibitory concentration (MIC) values for these activities typically range from 4.69 to 22.9 µM for various bacterial strains .

Antitumor Activity

The compound has also demonstrated promising anticancer effects, particularly against estrogen receptor-positive human breast adenocarcinoma cell lines (MCF7). Studies reveal that it can inhibit cancer cell proliferation by interacting with specific enzymes and receptors involved in tumor growth and inflammation pathways .

The biological activity of this compound is linked to its ability to inhibit enzymes related to cancer proliferation and inflammation. The cyano group allows for nucleophilic addition reactions, while the thiazole ring can participate in electrophilic aromatic substitution reactions.

Synthesis

The synthesis of this compound typically involves the reaction of 1,3-thiazole-4-methylamine with cyanoacetic acid or its derivatives. Various methods can be employed to enhance yield and purity, including solvent-free techniques or the use of polar aprotic solvents.

Comparative Analysis

A comparison with structurally similar compounds highlights the unique properties of this compound:

Compound NameStructure FeaturesUnique Properties
2-Cyano-N-(4-methylthiazol-2-yl)acetamideContains a methyl group on the thiazoleDifferent electronic properties affecting reactivity
N-(4-phenyltiazol-2-yl)acetamideLacks the cyano groupLess versatile in synthetic applications
4-(4-fluorophenyl)-2-cyanoacetamideFluorine substitution enhances lipophilicityPotentially increased bioavailability
N-(5-bromo-thiazol-2-yl)acetamideBromine substitution introduces halogen reactivityEnhanced electrophilic character

Case Studies

Several studies have explored the biological activities of this compound:

  • Antimicrobial Evaluation : A study synthesized various thiazole derivatives incorporating cyanoacetamides and evaluated their antimicrobial efficacy against multiple strains. Results indicated that compounds similar to this compound exhibited significant antibacterial effects .
  • Antitumor Assessment : Another research focused on evaluating the anticancer properties of thiazole derivatives in vitro. The findings suggested that compounds containing the thiazole moiety showed cytotoxic activity against various cancer cell lines, including MCF7 .

Q & A

Basic Research Questions

Q. What are the optimal synthetic pathways for 2-cyano-N-[(1,3-thiazol-4-yl)methyl]acetamide, and how can reaction yields be improved?

  • Methodology : Synthesis typically involves coupling cyanoacetamide derivatives with thiazole-containing intermediates. Key steps include:

  • Temperature control : Maintain 60–80°C to avoid side reactions (e.g., cyano group hydrolysis) .
  • Solvent selection : Polar aprotic solvents like DMF or DMSO enhance nucleophilic substitution efficiency .
  • Catalysts : Use mild bases (e.g., K₂CO₃) to deprotonate intermediates without degrading the thiazole ring .
    • Yield optimization : Monitor reaction progress via TLC and employ recrystallization or column chromatography for purification .

Q. Which analytical techniques are most reliable for characterizing this compound?

  • Structural confirmation :

  • ¹H/¹³C NMR : Assign peaks for the cyano group (~110 ppm in ¹³C NMR), thiazole protons (6.8–7.5 ppm in ¹H NMR), and acetamide carbonyl (~170 ppm in ¹³C NMR) .
  • HRMS : Validate molecular formula (e.g., C₇H₆N₃OS) with <2 ppm error .
    • Purity assessment : HPLC with UV detection (λ = 254 nm) using C18 columns and acetonitrile/water gradients .

Q. How can initial biological activity screening be designed for this compound?

  • In vitro assays :

  • Antimicrobial : Broth microdilution (MIC determination) against Gram-positive/negative bacteria and fungi .
  • Anticancer : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations .
    • Positive controls : Compare with known thiazole-based drugs (e.g., sulfathiazole for antimicrobial activity) .

Advanced Research Questions

Q. How do structural modifications (e.g., substituents on the thiazole ring) affect the compound’s bioactivity?

  • Structure-Activity Relationship (SAR) strategies :

  • Introduce electron-withdrawing groups (e.g., -Cl, -F) to the thiazole ring to enhance electrophilic interactions with target proteins .
  • Replace the methyl group in the acetamide moiety with bulkier groups (e.g., phenyl) to evaluate steric effects on binding .
    • Validation : Pair synthetic modifications with molecular docking (e.g., AutoDock Vina) to predict binding affinities to enzymes like dihydrofolate reductase .

Q. How can contradictory data in literature regarding its mechanism of action be resolved?

  • Case study : If one study reports antimicrobial activity while another finds none:

  • Experimental variables : Replicate assays under standardized conditions (e.g., pH, inoculum size) .
  • Target validation : Use knock-out bacterial strains or RNAi to confirm target specificity .
    • Advanced techniques : SPR or ITC to quantify binding kinetics with putative targets (e.g., bacterial topoisomerases) .

Q. What computational methods are suitable for predicting the compound’s pharmacokinetic properties?

  • ADME profiling :

  • Software : SwissADME or pkCSM to predict logP (lipophilicity), CYP450 interactions, and blood-brain barrier permeability .
  • Caco-2 cell permeability models : Validate predictions using in vitro assays .
    • Toxicity prediction : ProTox-II for hepatotoxicity and mutagenicity risks .

Q. How can the role of the cyano group in reactivity and bioactivity be experimentally validated?

  • Functional group replacement : Synthesize analogs with -COOH or -CONH₂ instead of -CN and compare bioactivity .
  • Spectroscopic analysis : IR spectroscopy to track cyano group stability under physiological conditions (e.g., ~2200 cm⁻¹ peak) .

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